molecular formula C11H16N2OS B12619763 1-[4-(Methanesulfinyl)phenyl]piperazine CAS No. 909418-91-3

1-[4-(Methanesulfinyl)phenyl]piperazine

Cat. No.: B12619763
CAS No.: 909418-91-3
M. Wt: 224.32 g/mol
InChI Key: BJAXWGSHKDWPMQ-UHFFFAOYSA-N
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Description

1-[4-(Methanesulfinyl)phenyl]piperazine is an organic compound with the molecular formula C11H16N2O2S. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Methanesulfinyl)phenyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. The process can also include the reduction of pyrazine with sodium in ethanol . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Methanesulfinyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds.

Scientific Research Applications

1-[4-(Methanesulfinyl)phenyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylsulfonylphenyl)piperazine
  • 1-Phenylpiperazine
  • 1-(4-Methylphenyl)piperazine

Uniqueness

1-[4-(Methanesulfinyl)phenyl]piperazine is unique due to its methanesulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

909418-91-3

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

1-(4-methylsulfinylphenyl)piperazine

InChI

InChI=1S/C11H16N2OS/c1-15(14)11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3

InChI Key

BJAXWGSHKDWPMQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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